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Compound of Interest

Compound Name:
2,6-Bis(trifluoromethyl)benzoic

acid

Cat. No.: B123172 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an in-

depth look at the spectroscopic data for 2,6-Bis(trifluoromethyl)benzoic acid, a compound of

interest in medicinal chemistry and materials science. This document compiles available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside detailed experimental protocols and visual representations of the analytical workflow.

Introduction
2,6-Bis(trifluoromethyl)benzoic acid (C₉H₄F₆O₂) is an aromatic carboxylic acid characterized

by the presence of two sterically demanding and electron-withdrawing trifluoromethyl groups

flanking a central carboxylic acid moiety. This unique substitution pattern imparts distinct

chemical and physical properties, making it a valuable building block in the synthesis of novel

pharmaceuticals and advanced materials. Accurate and comprehensive spectroscopic data is

paramount for its unambiguous identification, purity assessment, and for understanding its

chemical behavior.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2,6-
Bis(trifluoromethyl)benzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data from a single, comprehensive source is not readily available in the

public domain, data has been compiled from various suppliers and databases. The following

represents typical chemical shifts observed for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 8.2 m 3H Aromatic CH

~11.0 - 13.0 br s 1H Carboxylic Acid OH

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~165-170 C=O

~130-140 Aromatic C-CF₃

~120-135 (quartet) CF₃

~125-135 Aromatic CH

~120-130 Aromatic C-COOH

Table 3: ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ -60 to -65 -CF₃

Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Bis(trifluoromethyl)benzoic acid is characterized by the following key

absorption bands.
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Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1700-1730 Strong C=O stretch (Carboxylic Acid)

1200-1350 Strong C-F stretch

1100-1200 Strong C-F stretch

~1600 Medium C=C stretch (Aromatic)

~1450 Medium C=C stretch (Aromatic)

~900 Medium O-H bend (out-of-plane)

Mass Spectrometry (MS)
The mass spectrum of 2,6-Bis(trifluoromethyl)benzoic acid provides crucial information

about its molecular weight and fragmentation pattern. The data presented below was obtained

from the NIST Mass Spectrometry Data Center.[1]

Table 5: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%)

45 13.9

50 11.2

69 23.4

75 16.8

95 10.5

125 13.3

145 44.1

175 14.0

194 30.8

213 11.2

239 100.0

240 11.2

258 (M⁺) 49.0

259 5.6

Experimental Protocols
The following sections detail the general methodologies employed to acquire the spectroscopic

data presented above. Specific parameters may vary between instruments and laboratories.

NMR Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300

MHz or higher.

Sample Preparation: A few milligrams of 2,6-Bis(trifluoromethyl)benzoic acid are dissolved

in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For

¹⁹F NMR, an external standard such as trifluorotoluene may be used.

¹H NMR: Proton NMR spectra are acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio.

¹³C NMR: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify

the spectrum to a series of singlets for each unique carbon atom.

¹⁹F NMR: Fluorine-19 NMR spectra are acquired to observe the chemical environment of the

trifluoromethyl groups.

Infrared (IR) Spectroscopy
IR spectra of solid samples like 2,6-Bis(trifluoromethyl)benzoic acid are commonly obtained

using one of the following methods:

Potassium Bromide (KBr) Pellet: A small amount of the finely ground solid sample is

intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to

form a transparent pellet, which is placed in the IR beam.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good

contact. The IR beam is then passed through the crystal.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a

common technique. A dilute solution of the sample is injected into the gas chromatograph,

where it is vaporized and separated on a capillary column. The separated components then

enter the mass spectrometer.

Electron Ionization (EI): In the mass spectrometer, the molecules are typically ionized by

electron impact. The resulting charged fragments are then separated by their mass-to-

charge ratio (m/z) and detected.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for 2,6-Bis(trifluoromethyl)benzoic acid.

Spectroscopic Analysis Workflow for 2,6-Bis(trifluoromethyl)benzoic Acid
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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